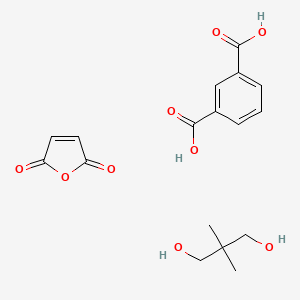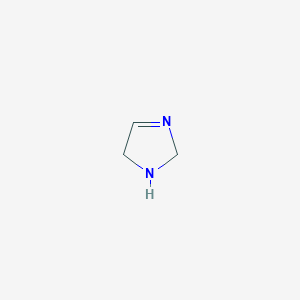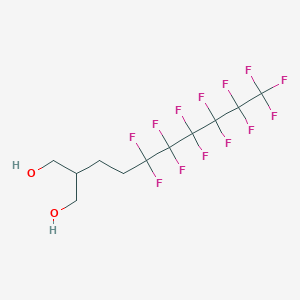
Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;furan-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione is a complex polymer known for its unique chemical properties and applications. This compound is formed through the polymerization of 1,3-benzenedicarboxylic acid, 2,2-dimethyl-1,3-propanediol, and 2,5-furandione. It is used in various industrial applications due to its stability and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione typically involves a polycondensation reaction. The process begins with the esterification of 1,3-benzenedicarboxylic acid with 2,2-dimethyl-1,3-propanediol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then polymerized with 2,5-furandione under high temperature and vacuum conditions to form the final polymer .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The raw materials are fed into a reactor where they undergo esterification and polymerization. The reaction conditions are carefully controlled to ensure high molecular weight and consistent polymer quality. The polymer is then extruded, cooled, and pelletized for further processing .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a catalyst support.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its stability and controlled release properties.
Industry: Applied in the production of high-performance coatings, adhesives, and composites
Wirkmechanismus
The mechanism of action of 1,3-benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with metal ions, which can catalyze specific reactions. Additionally, its functional groups can interact with biological molecules, making it useful in biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene terephthalate (PET): Similar in structure but uses terephthalic acid instead of 1,3-benzenedicarboxylic acid.
Polybutylene terephthalate (PBT): Uses butanediol instead of 2,2-dimethyl-1,3-propanediol.
Polytrimethylene terephthalate (PTT): Uses trimethylene glycol instead of 2,2-dimethyl-1,3-propanediol
Uniqueness
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione is unique due to its combination of monomers, which imparts specific mechanical and chemical properties. Its ability to form stable complexes and its biocompatibility make it particularly valuable in advanced material applications .
Eigenschaften
CAS-Nummer |
31472-46-5 |
|---|---|
Molekularformel |
C17H20O9 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;furan-2,5-dione |
InChI |
InChI=1S/C8H6O4.C5H12O2.C4H2O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-5(2,3-6)4-7;5-3-1-2-4(6)7-3/h1-4H,(H,9,10)(H,11,12);6-7H,3-4H2,1-2H3;1-2H |
InChI-Schlüssel |
DEARRFHSEYIKRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O |
Verwandte CAS-Nummern |
31472-46-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)








![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)

